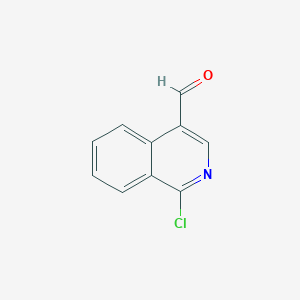
1-Chloroisoquinoline-4-carbaldehyde
Overview
Description
1-Chloroisoquinoline-4-carbaldehyde is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chloro group at the first position and an aldehyde group at the fourth position of the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Chloroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of isoquinoline followed by formylation. The reaction conditions typically involve the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst.
Industrial production methods may involve large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored as a green and efficient method for the synthesis of isoquinoline derivatives .
Chemical Reactions Analysis
1-Chloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloroisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is involved in the development of potential therapeutic agents for various diseases.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloro group at the first position makes the compound susceptible to nucleophilic substitution reactions, while the aldehyde group at the fourth position can undergo various transformations such as oxidation and reduction. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Chloroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
1-Chloroisoquinoline-4-carbonitrile: This compound has a nitrile group instead of an aldehyde group at the fourth position. It exhibits different reactivity and applications.
1-Chloroisoquinoline-6-carbaldehyde: This compound has the aldehyde group at the sixth position instead of the fourth position. The position of the functional group affects the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific functional groups and their positions on the isoquinoline ring, which influence its chemical behavior and applications.
Properties
IUPAC Name |
1-chloroisoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-4-2-1-3-8(9)7(6-13)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPQRXRMAYFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592463 | |
| Record name | 1-Chloroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351324-72-6 | |
| Record name | 1-Chloroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


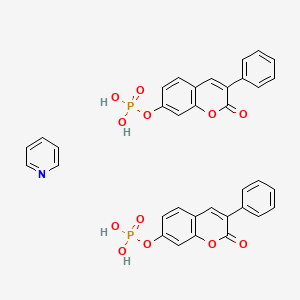


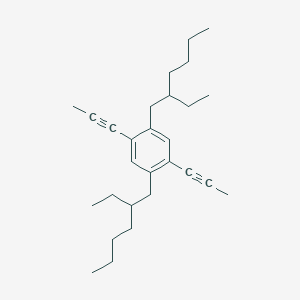
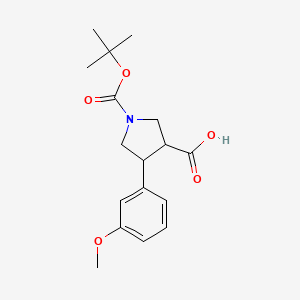
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)

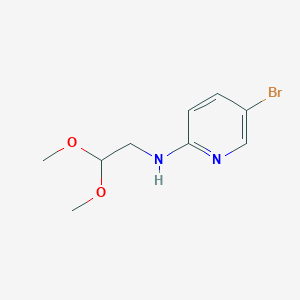
![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)
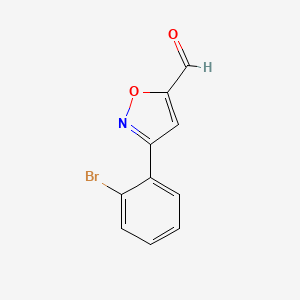
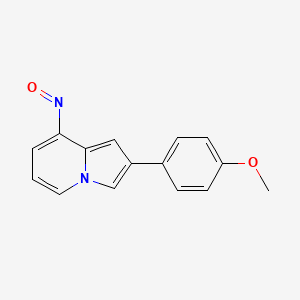

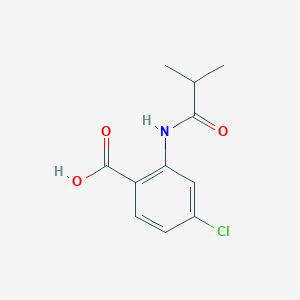
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
